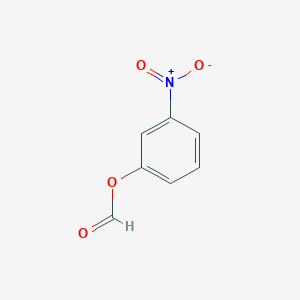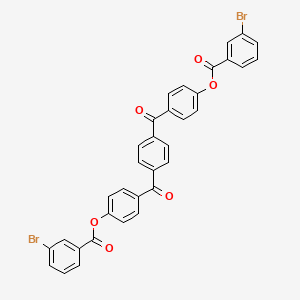
Benzene-1,4-diylbis(carbonylbenzene-4,1-diyl) bis(3-bromobenzoate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene-1,4-diylbis(carbonylbenzene-4,1-diyl) bis(3-bromobenzoate) is a complex organic compound consisting of 20 hydrogen atoms, 34 carbon atoms, 6 oxygen atoms, and 2 bromine atoms . This compound is known for its unique structure, which includes multiple benzene rings and bromine substituents, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
The synthesis of Benzene-1,4-diylbis(carbonylbenzene-4,1-diyl) bis(3-bromobenzoate) typically involves multi-step organic reactions. The preparation methods often include:
Esterification: The initial step involves the esterification of benzene-1,4-dicarboxylic acid with 3-bromobenzoic acid in the presence of a dehydrating agent such as thionyl chloride or phosphorus pentachloride.
Coupling Reactions: The intermediate products are then subjected to coupling reactions using catalysts like palladium on carbon (Pd/C) to form the final compound.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for research and industrial applications.
Análisis De Reacciones Químicas
Benzene-1,4-diylbis(carbonylbenzene-4,1-diyl) bis(3-bromobenzoate) undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones, depending on the reagents and conditions used.
Coupling Reactions: The benzene rings can participate in coupling reactions to form larger, more complex molecules.
Common reagents used in these reactions include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Aplicaciones Científicas De Investigación
Benzene-1,4-diylbis(carbonylbenzene-4,1-diyl) bis(3-bromobenzoate) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of advanced materials, including high-performance polymers and coatings.
Mecanismo De Acción
The mechanism of action of Benzene-1,4-diylbis(carbonylbenzene-4,1-diyl) bis(3-bromobenzoate) involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and carbonyl groups in the compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activities. The compound’s unique structure allows it to interact with multiple pathways, making it a versatile molecule for various applications.
Comparación Con Compuestos Similares
Benzene-1,4-diylbis(carbonylbenzene-4,1-diyl) bis(3-bromobenzoate) can be compared with similar compounds such as:
Benzene-1,4-diylbis(carbonylbenzene-4,1-diyl) bis(4-bromobenzoate): Similar structure but with bromine atoms at different positions.
Benzene-1,4-diylbis(carbonylbenzene-4,1-diyl) bis(3-chlorobenzoate): Similar structure but with chlorine atoms instead of bromine.
Benzene-1,4-diylbis(carbonylbenzene-4,1-diyl) bis(3-fluorobenzoate): Similar structure but with fluorine atoms instead of bromine.
The uniqueness of Benzene-1,4-diylbis(carbonylbenzene-4,1-diyl) bis(3-bromobenzoate) lies in its specific arrangement of bromine atoms and carbonyl groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
6315-88-4 |
|---|---|
Fórmula molecular |
C34H20Br2O6 |
Peso molecular |
684.3 g/mol |
Nombre IUPAC |
[4-[4-[4-(3-bromobenzoyl)oxybenzoyl]benzoyl]phenyl] 3-bromobenzoate |
InChI |
InChI=1S/C34H20Br2O6/c35-27-5-1-3-25(19-27)33(39)41-29-15-11-23(12-16-29)31(37)21-7-9-22(10-8-21)32(38)24-13-17-30(18-14-24)42-34(40)26-4-2-6-28(36)20-26/h1-20H |
Clave InChI |
PBBWYIJSGHNDBZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Br)C(=O)OC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)C(=O)C4=CC=C(C=C4)OC(=O)C5=CC(=CC=C5)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


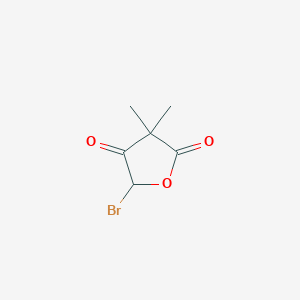
![2-[3-(4-Iodophenyl)-3-oxo-1-phenylpropyl]-1H-indene-1,3(2H)-dione](/img/structure/B14740299.png)


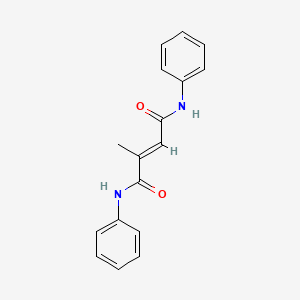
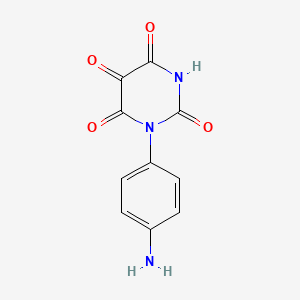
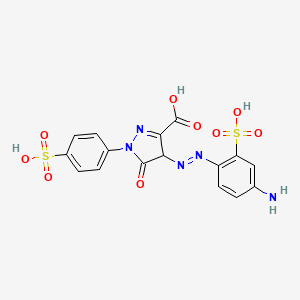
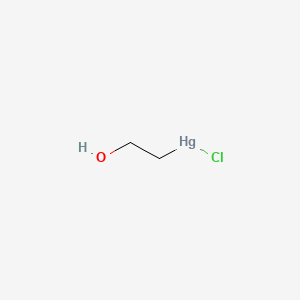

![Tributyl[(3,4-dichlorophenyl)methyl]phosphanium chloride](/img/structure/B14740362.png)


